

An In-depth Technical Guide to the Electrophilic Aromatic Substitution Reactions of Phenol

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Compound of Interest

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles, reaction dynamics, and practical applications of electrophilic aromatic substitution (EAS) reactions of **phenol**. **Phenol**'s heightened reactivity and regioselectivity, governed by the activating hydroxyl group, make it a cornerstone in the synthesis of a vast array of pharmaceuticals, agrochemicals, and industrial compounds. This document delves into the mechanisms, quantitative data, and detailed experimental protocols for the key EAS reactions of **phenol**, offering a valuable resource for professionals in chemical research and drug development.

Core Principles: The Activating Influence of the Hydroxyl Group

The hydroxyl (-OH) group of **phenol** is a powerful activating, ortho, para-directing substituent in electrophilic aromatic substitution reactions.^[1] This is a consequence of the resonance effect, where the lone pairs of electrons on the oxygen atom are delocalized into the benzene ring.^[2] This delocalization increases the electron density at the ortho and para positions, making the aromatic ring significantly more nucleophilic and thus more susceptible to attack by electrophiles.^[2] The increased reactivity of **phenol** often allows for milder reaction conditions compared to benzene.^[1]

The resonance structures of the phenoxide ion, formed under basic conditions, show an even greater delocalization of the negative charge, further enhancing the ring's activation towards

electrophiles.[2] This heightened reactivity is exploited in several named reactions.



Key Electrophilic Aromatic Substitution Reactions of Phenol

This section details the most significant EAS reactions of **phenol**, complete with quantitative data on yields and regioselectivity, and detailed experimental protocols.

Halogenation

Phenol undergoes halogenation readily, often without the need for a Lewis acid catalyst, which is typically required for the halogenation of benzene.[3] The reaction conditions can be tuned to achieve either mono or polysubstitution.

Data Presentation: Halogenation of **Phenol**

Reaction	Reagents and Conditions	Major Product(s)	ortho:para Ratio	Yield
Monobromination	Br ₂ in CS ₂ or CCl ₄ , 278 K	o-Bromophenol and p-Bromophenol	Varies with solvent	Moderate
Tribromination	Aqueous bromine (bromine water)	2,4,6-Tribromophenol	-	High (precipitate)
Monobromination	KBr, ZnAl-BrO ₃ ⁻ -LDHs, AcOH/H ₂ O, 35 °C	Regioselective monobromination	-	Good

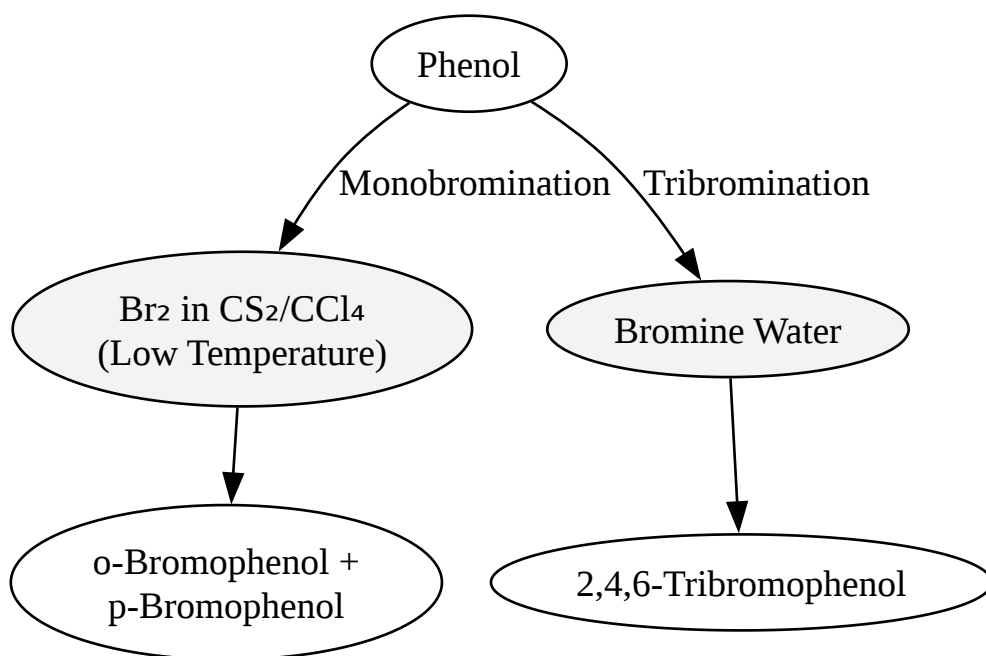
Experimental Protocols

Protocol 2.1.1: Monobromination of **Phenol** in a Non-polar Solvent

- Reaction Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve **phenol** (1.0 eq) in carbon tetrachloride (CCl_4).
- Reagent Addition: Cool the solution to 5 °C in an ice bath. Slowly add a solution of bromine (1.0 eq) in CCl_4 dropwise with constant stirring.
- Reaction: Continue stirring at 5 °C for 1 hour after the addition is complete.
- Work-up: Wash the reaction mixture with a saturated aqueous solution of sodium bisulfite to remove excess bromine, followed by washing with water. Dry the organic layer over anhydrous sodium sulfate.
- Purification: Remove the solvent under reduced pressure. The resulting mixture of o- and p-bromophenol can be separated by column chromatography.

Protocol 2.1.2: Tribromination of **Phenol**

- Reaction Setup: Dissolve **phenol** (1.0 eq) in water in a beaker.
- Reagent Addition: Add bromine water dropwise with stirring until the brown color of bromine persists.
- Product Isolation: A white precipitate of 2,4,6-tribromophenol will form.^[4] Filter the precipitate, wash with cold water, and dry.



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Nitration

The nitration of **phenol** is highly sensitive to reaction conditions. Dilute nitric acid yields a mixture of mononitrated **phenols**, while concentrated nitric acid leads to the formation of 2,4,6-trinitro**phenol** (picric acid).

Data Presentation: Nitration of **Phenol**

Reagents and Conditions	Major Product(s)	ortho:para Ratio	Yield
Dilute HNO ₃ , 298 K	o-Nitrophenol and p-Nitrophenol	~2:1 (ortho favored)	30-40% o-nitrophenol, 15% p-nitrophenol
Concentrated HNO ₃ and H ₂ SO ₄	2,4,6-Trinitrophenol (Picric Acid)	-	Good
Ni(NO ₃) ₂ ·6H ₂ O, p-toluenesulfonic acid, acetone, reflux	o-Nitrophenol	Highly regioselective	~85%

Experimental Protocols

Protocol 2.2.1: Mononitration of **Phenol**

- Reaction Setup: Place **phenol** (1.0 eq) in a flask and cool it in an ice-water bath.
- Reagent Addition: Slowly add dilute nitric acid (prepared by diluting concentrated nitric acid) dropwise with vigorous stirring, maintaining the temperature below 25 °C.
- Reaction: After the addition is complete, stir the mixture for an additional 2 hours at room temperature.
- Work-up: Pour the reaction mixture into a large volume of cold water. A dark, oily layer containing the nitro**phenols** will separate.
- Purification: Separate the ortho- and para-nitro**phenols** by steam distillation.^{[1][2]} o-Nitro**phenol** is steam volatile due to intramolecular hydrogen bonding, while p-nitro**phenol** is not, due to intermolecular hydrogen bonding.^[2]

Protocol 2.2.2: Synthesis of Picric Acid

- Reaction Setup: Carefully add **phenol** (1.0 eq) to concentrated sulfuric acid.
- Reagent Addition: To the resulting solution, slowly add concentrated nitric acid with cooling to maintain the temperature below 50 °C.
- Reaction: Heat the mixture on a water bath for 1-2 hours.
- Product Isolation: Cool the reaction mixture and carefully pour it onto crushed ice. The yellow precipitate of picric acid is collected by filtration, washed with cold water, and recrystallized from ethanol.

Sulfonation

The sulfonation of **phenol** is a reversible reaction where the product distribution is temperature-dependent, a classic example of kinetic versus thermodynamic control.

Data Presentation: Sulfonation of **Phenol**

Temperature	Control	Major Product
25-30 °C	Kinetic	o-Phenolsulfonic acid
100 °C	Thermodynamic	p-Phenolsulfonic acid

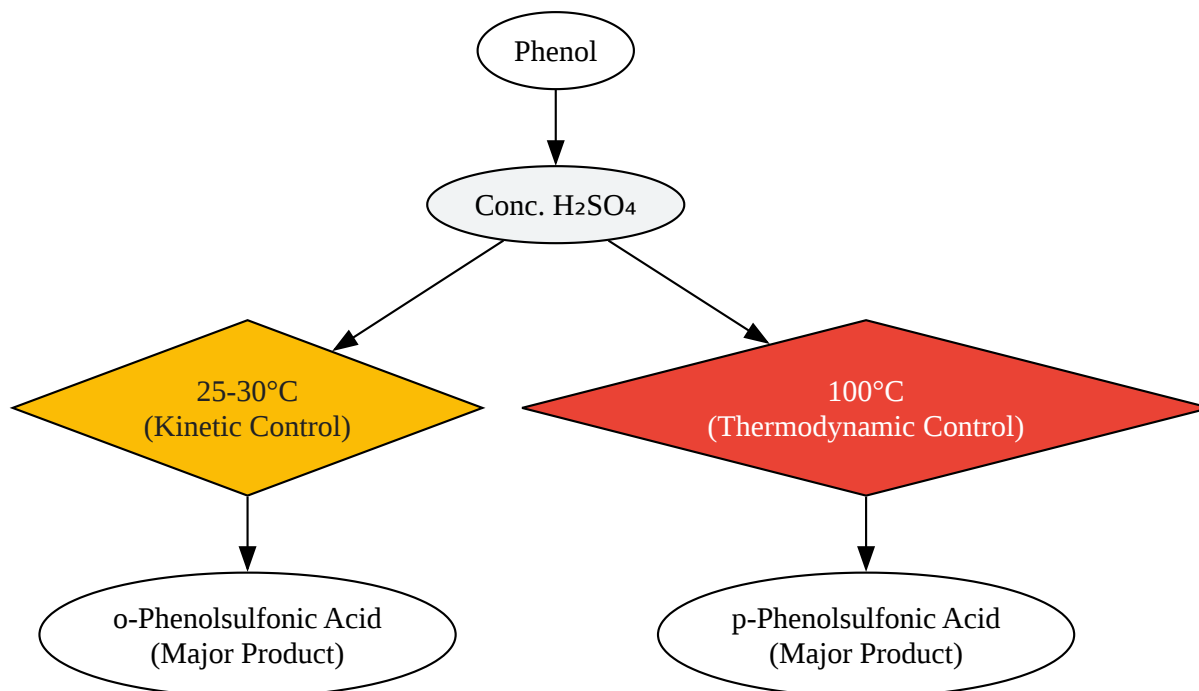
Experimental Protocols

Protocol 2.3.1: Synthesis of o-**Phenol**sulfonic Acid (Kinetic Control)

- Reaction Setup: In a flask, melt **phenol** (1.0 eq) by gentle warming.
- Reagent Addition: Cool the flask to room temperature and slowly add concentrated sulfuric acid (1.05 eq) with stirring, maintaining the temperature at 25-30 °C using a water bath.
- Reaction: Continue stirring at this temperature for 4-6 hours.
- Work-up: The reaction mixture contains predominantly o-**phenol**sulfonic acid.

Protocol 2.3.2: Synthesis of p-**Phenol**sulfonic Acid (Thermodynamic Control)

- Reaction Setup: Mix **phenol** (1.0 eq) and concentrated sulfuric acid (1.1 eq) in a flask.
- Reaction: Heat the mixture in an oil bath at 100-110 °C for 3-4 hours.
- Work-up: Cool the reaction mixture. The product, mainly p-**phenol**sulfonic acid, can be isolated by pouring the mixture into a saturated solution of sodium chloride to precipitate the sodium salt.



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Friedel-Crafts Acylation and the Fries Rearrangement

Direct Friedel-Crafts acylation of **phenol** is often complicated by O-acylation to form a phenyl ester.^[5] However, under forcing conditions with an excess of Lewis acid, the initially formed ester can undergo a Fries rearrangement to yield ortho- and para-hydroxyaryl ketones.^{[6][7]} The regioselectivity of the Fries rearrangement is temperature-dependent.^[7]

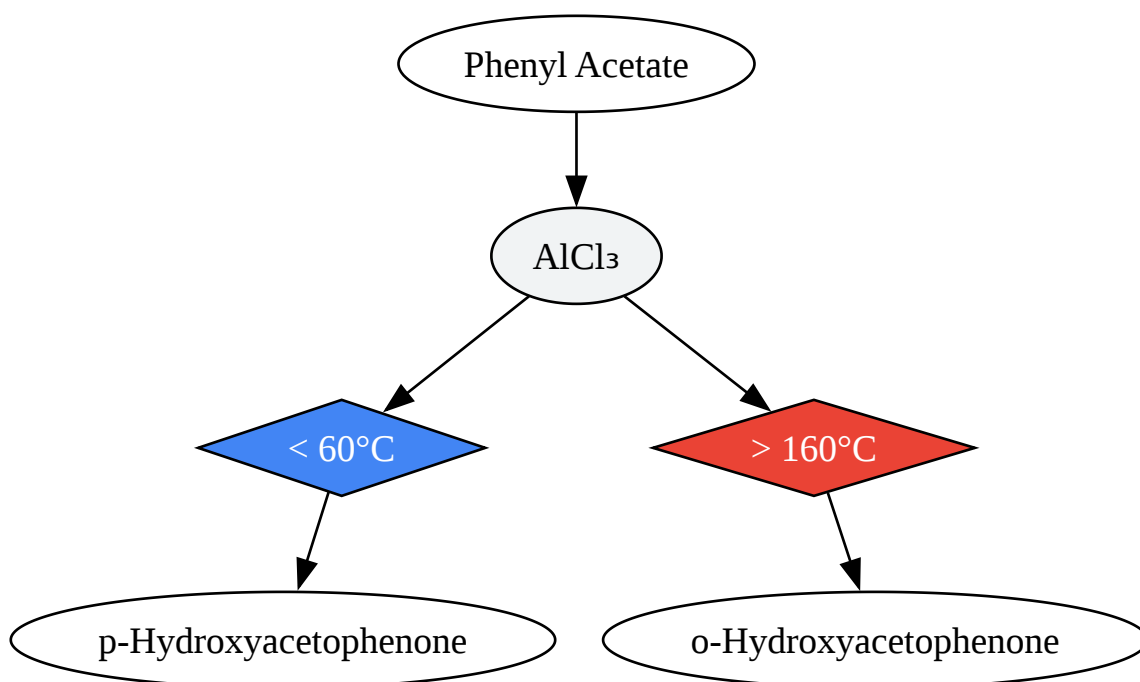
Data Presentation: Fries Rearrangement of Phenyl Acetate

Temperature	Major Product
Low (<60 °C)	p-Hydroxyacetophenone
High (>160 °C)	o-Hydroxyacetophenone

Experimental Protocols

Protocol 2.4.1: Fries Rearrangement of Phenyl Acetate

- Reaction Setup: In a flask protected from atmospheric moisture, place anhydrous aluminum chloride (1.2 eq).
- Reagent Addition: Slowly add phenyl acetate (1.0 eq) to the aluminum chloride with stirring. The reaction is exothermic.
- Reaction (for p-isomer): Heat the mixture at 60 °C for 1 hour.
- Reaction (for o-isomer): Heat the mixture at 160-170 °C for 1 hour.
- Work-up: Cool the reaction mixture and carefully add ice, followed by dilute hydrochloric acid to decompose the aluminum chloride complex.
- Purification: The products can be separated by steam distillation, as o-hydroxyacetophenone is steam volatile.



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Kolbe-Schmitt Reaction

This reaction involves the carboxylation of sodium phenoxide with carbon dioxide under pressure to primarily form sodium salicylate, which upon acidification yields salicylic acid.[8][9]

Data Presentation: Kolbe-Schmitt Reaction

Substrate	Reagents and Conditions	Major Product	Yield
Sodium Phenoxide	1. CO ₂ , 125 °C, 100 atm; 2. H ₂ SO ₄	Salicylic Acid	High
Potassium Phenoxide	1. CO ₂ , high temp. and pressure; 2. Acid	p-Hydroxybenzoic acid	Good

Experimental Protocols

Protocol 2.5.1: Synthesis of Salicylic Acid

- Preparation of Sodium Phenoxide: Dissolve **phenol** (1.0 eq) in a concentrated aqueous solution of sodium hydroxide (1.0 eq). Evaporate the solution to dryness to obtain solid sodium phenoxide.
- Carboxylation: Place the dry sodium phenoxide in an autoclave. Heat to 125 °C and pressurize with carbon dioxide to 100 atm. Maintain these conditions for 4-6 hours.[8]
- Work-up: Cool the autoclave and release the pressure. Dissolve the solid product in water and acidify with dilute sulfuric acid to precipitate salicylic acid.
- Purification: The crude salicylic acid can be purified by recrystallization from hot water.

Reimer-Tiemann Reaction

The Reimer-Tiemann reaction is the ortho-formylation of **phenols** using chloroform in a basic solution.[10] The reactive electrophile is dichlorocarbene (:CCl₂), generated in situ.[11]

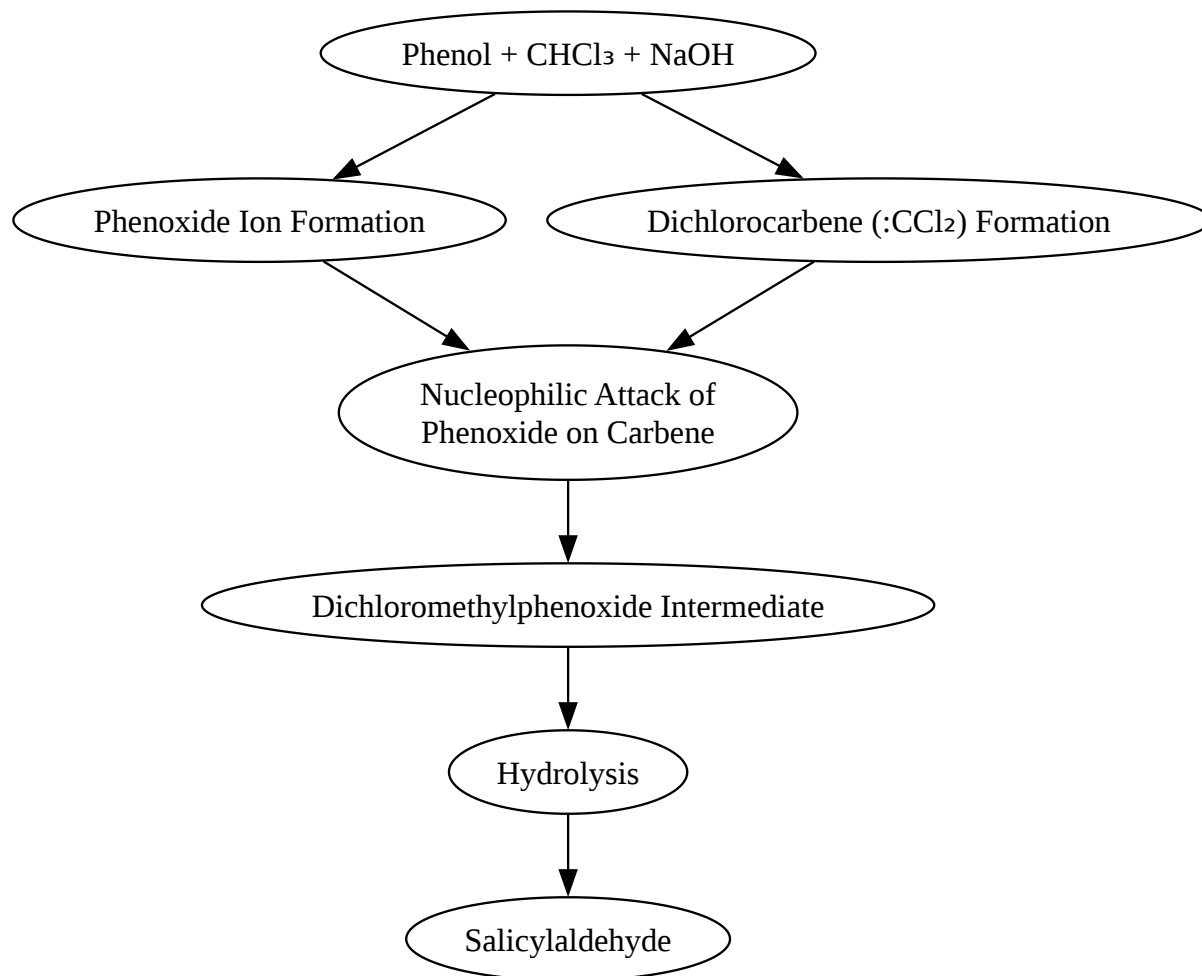
Data Presentation: Reimer-Tiemann Reaction

Reagents and Conditions	Major Product	Yield
CHCl ₃ , NaOH, 65-70 °C	Salicylaldehyde (o-hydroxybenzaldehyde)	Low to moderate (typically 10-40%)

Experimental Protocols

Protocol 2.6.1: Synthesis of Salicylaldehyde

- **Reaction Setup:** In a three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place a solution of sodium hydroxide (4.0 eq) in water.
- **Reagent Addition:** Add **phenol** (1.0 eq) to the stirred sodium hydroxide solution. Heat the mixture to 60-65 °C in a water bath.
- **Reaction:** Add chloroform (1.5 eq) dropwise through the dropping funnel over about 30 minutes. A vigorous reaction may occur, and the temperature should be controlled. After the addition, continue to stir and heat the mixture for another 1-2 hours.
- **Work-up:** Remove the excess chloroform by steam distillation.[\[12\]](#) Cool the remaining solution and acidify with dilute sulfuric acid.
- **Purification:** The salicylaldehyde can be isolated by steam distillation of the acidified mixture. The oily distillate is then extracted with a suitable solvent (e.g., diethyl ether), dried, and the solvent is removed by distillation.



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Conclusion

The electrophilic aromatic substitution reactions of **phenol** are fundamental transformations in organic synthesis, providing access to a wide range of valuable substituted **phenols**. The strong activating and ortho, para-directing nature of the hydroxyl group dictates the reactivity and regioselectivity of these reactions. By carefully controlling reaction parameters such as temperature, solvent, and the nature of the electrophile, chemists can achieve high yields and selectivity for the desired products. The detailed protocols and quantitative data presented in this guide serve as a practical resource for researchers and professionals in the chemical and pharmaceutical industries, facilitating the efficient synthesis of key **phenolic** intermediates.

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